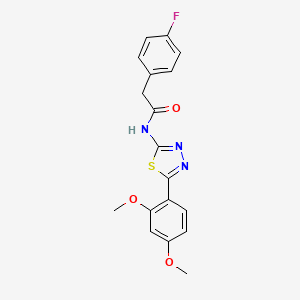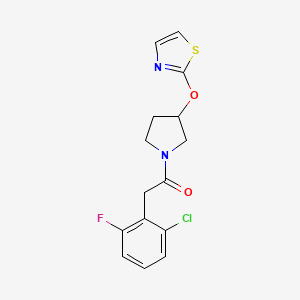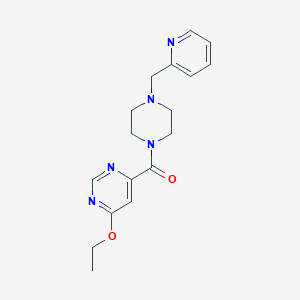
(6-Ethoxypyrimidin-4-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Ethoxypyrimidin-4-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone is a chemical compound that has been extensively studied for its potential application in scientific research. This compound has been found to possess a wide range of biochemical and physiological effects, making it a valuable tool in the study of various biological processes. In
科学的研究の応用
Synthesis and Antimicrobial Activity
The synthesis of pyridine derivatives, including structures similar to the query compound, has been explored for antimicrobial applications. Patel, Agravat, and Shaikh (2011) developed a series of compounds through a synthesis route involving 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, leading to pyridine derivatives with antimicrobial activities. Their research highlights the potential of such compounds in combating bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).
Pharmacological Evaluation as TRPV4 Antagonists
Tsuno et al. (2017) identified a series of (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists, demonstrating analgesic effects in models of pain. This study exemplifies the therapeutic potential of such compounds in pain management (Tsuno et al., 2017).
Discovery of Potent Antagonists of NPBWR1 (GPR7)
Romero et al. (2012) reported the synthesis and evaluation of small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7), highlighting the role of (6-ethoxypyrimidin-4-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone analogs in the development of new therapeutic agents (Romero et al., 2012).
作用機序
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .
Biochemical Pathways
Similar compounds have been evaluated for their anti-tubercular activity, suggesting they may affect pathways related to tuberculosis .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .
特性
IUPAC Name |
(6-ethoxypyrimidin-4-yl)-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-2-24-16-11-15(19-13-20-16)17(23)22-9-7-21(8-10-22)12-14-5-3-4-6-18-14/h3-6,11,13H,2,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJXVUQZKIPUOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)N2CCN(CC2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

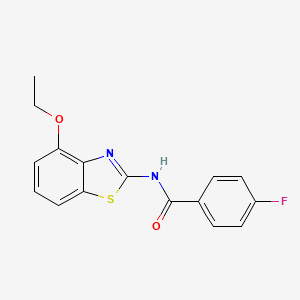
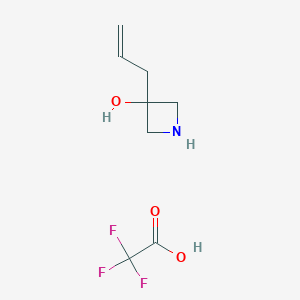
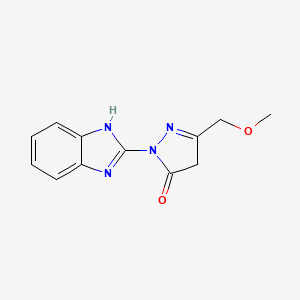
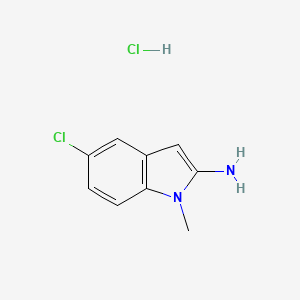
![Tert-butyl N-(2-formyl-2-bicyclo[4.1.0]heptanyl)carbamate](/img/structure/B2982028.png)
![1-(2,3-Dimethylphenyl)-5-[(2,5-dimethylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2982029.png)
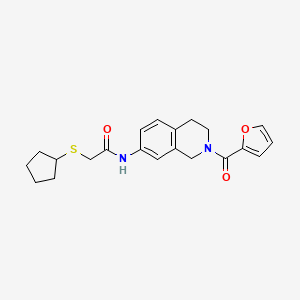
![1-(3,4-dimethylphenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2982031.png)
![N-(2,4-dimethylphenyl)-1-methyl-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2982032.png)

![2-(1-methyl-1H-indol-3-yl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2982036.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propionamide](/img/structure/B2982037.png)
